Cas no 288391-08-2 (Heptanamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-)

Heptanamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- structure
288391-08-2 structure
Product name:Heptanamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
CAS No:288391-08-2
MF:C13H22N4O3
MW:282.33878
CID:248874
PubChem ID:45118867

Heptanamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Heptanamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
    • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)heptanamide
    • 288391-08-2
    • Inchi: InChI=1S/C13H22N4O3/c1-4-5-6-7-8-9(18)15-10-11(14)16(2)13(20)17(3)12(10)19/h4-8,14H2,1-3H3,(H,15,18)
    • InChI Key: YNPBYJWALXUBFP-UHFFFAOYSA-N
    • SMILES: CCCCCCC(NC1=C(N)N(C)C(=O)N(C)C1=O)=O

Computed Properties

  • Exact Mass: 282.16936
  • Monoisotopic Mass: 282.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 95.7Ų

Experimental Properties

  • PSA: 95.74

Heptanamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- Related Literature

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